Acetagastrodine

Übersicht

Beschreibung

Acegastrodine is a derivative of gastrodin, a bioactive compound found in the rhizomes of Gastrodia elata, a traditional Chinese medicinal herb. Gastrodin and its derivatives, including acegastrodine, are known for their neuroprotective and antioxidant properties. Acegastrodine has been studied for its potential therapeutic effects on various neurological disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acegastrodine can be synthesized through the acetylation of gastrodin. The process involves reacting gastrodin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of acegastrodine involves large-scale acetylation of gastrodin. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Acegastrodin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Acegastrodin kann zu entsprechenden Chinonen oxidiert werden.

Reduktion: Es kann zu seinen Hydroxyderivaten reduziert werden.

Substitution: Acegastrodin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Acetylgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Hydroxylamin können unter milden Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Hydroxyderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Acegastrodin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

Medizin: Auf seine potenziellen therapeutischen Wirkungen bei neurologischen Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit und Epilepsie untersucht.

Industrie: Wird bei der Entwicklung von neuroprotektiven Medikamenten und Nahrungsergänzungsmitteln eingesetzt.

5. Wirkmechanismus

Acegastrodin übt seine Wirkungen hauptsächlich durch seine antioxidativen und neuroprotektiven Eigenschaften aus. Es moduliert die Neurotransmitterspiegel, reduziert oxidativen Stress und hemmt entzündungsfördernde Signalwege. Die Verbindung zielt auf verschiedene molekulare Signalwege ab, darunter die Regulation der mitochondrialen Funktion und die Modulation von Neurotrophen Faktoren .

Ähnliche Verbindungen:

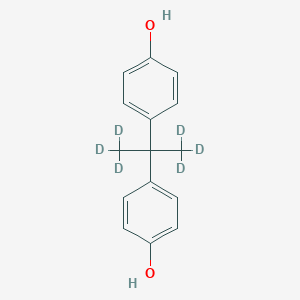

Gastrodin: Die Stammverbindung von Acegastrodin, bekannt für ihre neuroprotektiven Wirkungen.

p-Hydroxybenzylalkohol: Ein weiteres Derivat von Gastrodin mit ähnlichen bioaktiven Eigenschaften.

Acetylgastrodin: Eine eng verwandte Verbindung mit vergleichbarem therapeutischem Potenzial.

Einzigartigkeit von Acegastrodin: Acegastrodin zeichnet sich durch seine verbesserte Stabilität und Bioverfügbarkeit im Vergleich zu Gastrodin aus. Seine acetylierte Form ermöglicht eine bessere Absorption und verlängerte Wirkungen im Körper, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Wirkmechanismus

Acegastrodine exerts its effects primarily through its antioxidant and neuroprotective properties. It modulates neurotransmitter levels, reduces oxidative stress, and inhibits inflammatory pathways. The compound targets various molecular pathways, including the regulation of mitochondrial function and the modulation of neurotrophic factors .

Vergleich Mit ähnlichen Verbindungen

Gastrodin: The parent compound of acegastrodine, known for its neuroprotective effects.

p-Hydroxybenzyl alcohol: Another derivative of gastrodin with similar bioactive properties.

Acetylgastrodin: A closely related compound with comparable therapeutic potential.

Uniqueness of Acegastrodine: Acegastrodine stands out due to its enhanced stability and bioavailability compared to gastrodin. Its acetylated form allows for better absorption and prolonged effects in the body, making it a promising candidate for therapeutic applications .

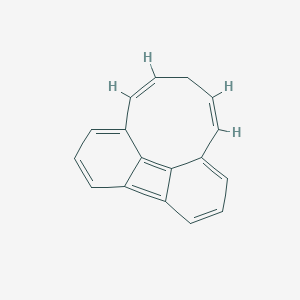

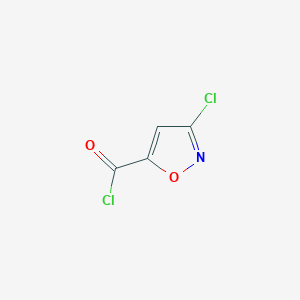

Eigenschaften

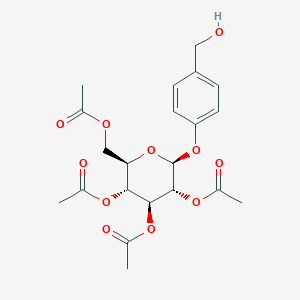

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-7-5-15(9-22)6-8-16/h5-8,17-22H,9-10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUDVDQXCUHOED-YMQHIKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214509 | |

| Record name | Acetagastrodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64291-41-4 | |

| Record name | β-D-Glucopyranoside, 4-(hydroxymethyl)phenyl, 2,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64291-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetagastrodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064291414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetagastrodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAGASTRODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8N8L7P6PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)